molecular formula C17H22N8O B6452977 4-cyclopropyl-1-methyl-3-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2549035-81-4

4-cyclopropyl-1-methyl-3-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B6452977
M. Wt: 354.4 g/mol
InChI Key: XOHPZAMAHXZHDO-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C17H22N8O and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-cyclopropyl-1-methyl-3-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is 354.19165736 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-cyclopropyl-1-methyl-3-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-1-methyl-3-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-cyclopropyl-1-methyl-3-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one' involves the synthesis of the key intermediate 1-(7-methyl-7H-purin-6-yl)piperidin-4-amine, which is then reacted with cyclopropylmethyl isocyanate and 1,2,4-triazole to obtain the final product.

Starting Materials
7-methyl-7H-purin-6-amine, 4-bromopiperidine, cyclopropylmethyl isocyanate, 1,2,4-triazole, sodium hydride, dimethylformamide, acetonitrile, methanol, wate

Reaction
Step 1: 7-methyl-7H-purin-6-amine is reacted with 4-bromopiperidine in the presence of sodium hydride and dimethylformamide to obtain 1-(7-methyl-7H-purin-6-yl)piperidin-4-amine., Step 2: 1-(7-methyl-7H-purin-6-yl)piperidin-4-amine is reacted with cyclopropylmethyl isocyanate in the presence of acetonitrile to obtain 4-cyclopropyl-1-methyl-3-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-1,2,4-triazol-5-one., Step 3: The product from step 2 is then treated with methanol and water to obtain the final product, 4-cyclopropyl-1-methyl-3-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one.

properties

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-(7-methylpurin-6-yl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O/c1-22-10-20-14-13(22)16(19-9-18-14)24-7-5-11(6-8-24)15-21-23(2)17(26)25(15)12-3-4-12/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHPZAMAHXZHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-methyl-3-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

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